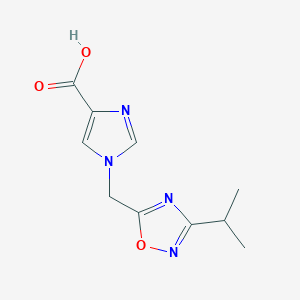
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features both an oxadiazole and an imidazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the imidazole moiety. The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts. The imidazole ring is then introduced through a series of reactions involving the appropriate imidazole precursors and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, potentially as a probe or ligand in biochemical assays.
Medicine: The compound could have potential therapeutic applications, such as serving as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol: This compound features the oxadiazole ring but lacks the imidazole moiety, making it structurally similar but functionally distinct.
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of the oxadiazole and imidazole rings, which can impart distinct chemical and biological properties. This dual-ring structure may enhance its reactivity, binding affinity, and overall versatility in various applications.
Properties
Molecular Formula |
C10H12N4O3 |
|---|---|
Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c1-6(2)9-12-8(17-13-9)4-14-3-7(10(15)16)11-5-14/h3,5-6H,4H2,1-2H3,(H,15,16) |
InChI Key |
FGDVHSQCJPSYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















